2-(furan-2-yl)-4,5-diphenyl-1H-imidazole

Beschreibung

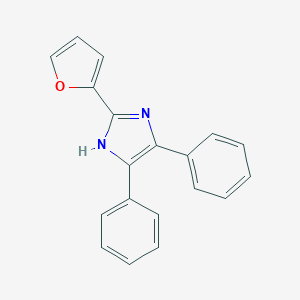

2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole is a trisubstituted imidazole derivative characterized by a furan ring at the 2-position and phenyl groups at the 4- and 5-positions of the imidazole core. This compound is part of a broader class of imidazole derivatives known for their diverse applications in medicinal chemistry, materials science, and catalysis. Imidazoles are valued for their aromatic heterocyclic structure, which enables π-π interactions, hydrogen bonding, and tunable electronic properties. The compound has been synthesized via multicomponent reactions, often employing catalysts like Fe3O4/SiO2 or triflate-based systems, with yields ranging from 68% to 85% .

Eigenschaften

CAS-Nummer |

29916-33-4 |

|---|---|

Molekularformel |

C19H14N2O |

Molekulargewicht |

286.3g/mol |

IUPAC-Name |

2-(furan-2-yl)-4,5-diphenyl-1H-imidazole |

InChI |

InChI=1S/C19H14N2O/c1-3-8-14(9-4-1)17-18(15-10-5-2-6-11-15)21-19(20-17)16-12-7-13-22-16/h1-13H,(H,20,21) |

InChI-Schlüssel |

MJPCBPHRCHYZRH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CO3)C4=CC=CC=C4 |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CO3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Thiophene-substituted analogues (e.g., 6i) exhibit higher melting points than the furan derivative, likely due to stronger sulfur-mediated intermolecular interactions .

- Nitro-substituted derivatives (e.g., 6g) show lower yields, possibly due to steric or electronic hindrance during synthesis .

- Varying catalysts (e.g., Fe3O4/SiO2 vs. TMSOTf) impact yields and melting points, suggesting differences in reaction efficiency or purity .

Electronic and Optical Properties

- Furan vs. Thiophene : The furan ring's oxygen atom confers higher electronegativity but lower polarizability compared to thiophene's sulfur. This results in distinct UV-vis absorption and fluorescence profiles. For instance, thiophene-substituted imidazoles (e.g., 6i) may exhibit red-shifted absorption due to enhanced π-conjugation .

- DFT Studies : Quantum calculations on related compounds (e.g., DDFDI, a dihydrodioxin-containing analogue) reveal high electrophilicity (reactivity index: 3.42 eV), suggesting the furan derivative may exhibit moderate electrophilic character due to its simpler substituent .

Drug-Likeness and ADMET Profiles

- Lipinski’s Rule : The target compound adheres to Lipinski’s parameters (molecular weight <500, LogP <5), similar to DDFDI. However, DDFDI’s dihydrodioxin group may improve metabolic stability due to reduced CYP450 interactions .

- Synthetic Accessibility : The furan derivative scores 2.7/10 (easier synthesis) vs. 3.5/10 for DDFDI, reflecting simpler substituents .

Vorbereitungsmethoden

Cyclocondensation Method Using Glacial Acetic Acid

The most widely adopted approach involves a one-pot cyclocondensation reaction, leveraging the Debus-Radziszewski mechanism. This method employs benzil (1,2-diketone), furan-2-carbaldehyde (aldehyde), and ammonium acetate (nitrogen source) in glacial acetic acid as both solvent and catalyst.

Procedure :

-

Reagent Ratios : Benzil (0.005 mol), furan-2-carbaldehyde (0.005 mol), and ammonium acetate (0.005 mol) are dissolved in 20 mL of glacial acetic acid.

-

Reaction Conditions : The mixture is refluxed at 110°C for 12 hours, with progress monitored via thin-layer chromatography (TLC) using ethyl acetate/benzene (2:8) as the eluent.

-

Workup : Post-reflux, the solution is concentrated to half-volume and cooled to room temperature. Crude product precipitates and is purified via recrystallization from ethanol, yielding 81% pure compound.

Key Advantages :

-

Glacial acetic acid acts as a dual-purpose solvent and Brønsted acid catalyst, protonating the carbonyl groups to enhance electrophilicity.

-

Shorter reaction time (12 hours) compared to alternative methods.

Limitations :

-

Requires careful control of stoichiometry to avoid side products like 2,4,5-triphenylimidazoles.

One-Pot Synthesis in Ethanol with Lewis Acid Catalysis

An alternative method utilizes ethanol as the solvent and boron trifluoride diethyl etherate (BF₃·OEt₂) as a Lewis acid catalyst. This approach modifies the traditional cyclocondensation by enhancing reaction kinetics.

Procedure :

-

Reagent Ratios : Benzil (6.0 mmol), furan-2-carbaldehyde (9.0 mmol), ammonium acetate (24.0 mmol), and 2–3 drops of BF₃·OEt₂ are combined in 20 mL of absolute ethanol.

-

Reaction Conditions : The mixture is refluxed at 78°C for 24 hours, with TLC monitoring.

-

Workup : The product is extracted with dichloromethane, purified via column chromatography (silica gel, ethyl acetate/benzene), and recrystallized from ethanol, achieving a 92% yield.

Key Advantages :

-

BF₃·OEt₂ lowers the activation energy by coordinating with carbonyl oxygen atoms, accelerating imine formation.

Limitations :

-

Prolonged reflux duration (24 hours) increases energy consumption.

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Selection

The choice of solvent and catalyst critically impacts yield and reaction rate:

| Parameter | Glacial Acetic Acid | Ethanol + BF₃·OEt₂ |

|---|---|---|

| Solvent Role | Proton donor, solvent | Polar aprotic solvent |

| Catalyst | Self-catalyzed | BF₃·OEt₂ (Lewis acid) |

| Yield | 81% | 92% |

| Reaction Time | 12 hours | 24 hours |

Mechanistic Pathway :

-

Step 1 : Protonation of benzil’s carbonyl groups by acetic acid or BF₃, enhancing electrophilicity.

-

Step 2 : Nucleophilic attack by ammonia (from ammonium acetate) on the carbonyl carbon, forming a diimine intermediate.

-

Step 3 : Cyclization with furan-2-carbaldehyde, followed by dehydration to yield the imidazole core.

Purification and Characterization

Purification Techniques

Spectroscopic Validation

-

FT-IR : Strong absorption at 1599 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C-O of furan), and 3052 cm⁻¹ (aromatic C-H).

-

¹H-NMR : Aromatic protons appear as multiplet signals at δ 7.20–7.85 ppm, while the furan protons resonate at δ 6.45–7.35 ppm.

-

¹³C-NMR : Key signals include C=N at 156.02 ppm and furan carbons at 109.25–123.02 ppm.

Comparative Analysis of Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.